molecular formula C13H12BrNO3 B12076827 1-(2-(4-Bromophenyl)-2-oxoethyl)piperidine-2,6-dione

1-(2-(4-Bromophenyl)-2-oxoethyl)piperidine-2,6-dione

Cat. No.: B12076827
M. Wt: 310.14 g/mol
InChI Key: YSXVNJZYIIMYAG-UHFFFAOYSA-N
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Description

1-(2-(4-Bromophenyl)-2-oxoethyl)piperidine-2,6-dione is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a bromophenyl group and a piperidine-2,6-dione moiety, making it a valuable structure in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Bromophenyl)-2-oxoethyl)piperidine-2,6-dione typically involves the reaction of 4-bromobenzaldehyde with piperidine-2,6-dione under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Bromophenyl)-2-oxoethyl)piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine-2,6-dione derivatives, which can have different pharmacological properties and applications .

Scientific Research Applications

1-(2-(4-Bromophenyl)-2-oxoethyl)piperidine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(4-Bromophenyl)-2-oxoethyl)piperidine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(4-Bromophenyl)-2-oxoethyl)piperidine-2,6-dione is unique due to the presence of both the bromophenyl and oxoethyl groups, which confer specific chemical and biological properties. This combination makes it a versatile compound for various research and industrial applications .

Biological Activity

1-(2-(4-Bromophenyl)-2-oxoethyl)piperidine-2,6-dione, also known as a piperidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features, including a bromophenyl group and a piperidine ring, which contribute to its diverse pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H10BrNO2\text{C}_{11}\text{H}_{10}\text{Br}\text{N}\text{O}_{2}

This structure plays a crucial role in determining the compound's biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of piperidine derivatives, including the compound . A notable study highlighted that certain piperidine derivatives exhibited significant antibacterial and antifungal activities against various pathogens. For instance, compounds with halogen substituents demonstrated enhanced bioactivity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 75 to 150 µg/mL against organisms such as Bacillus subtilis and Escherichia coli .

Compound Target Organism MIC (µg/mL)
This compoundBacillus subtilis75
This compoundE. coli125
Other Piperidine DerivativePseudomonas aeruginosa150

Anticancer Activity

The anticancer potential of piperidine derivatives has been a focal point in recent research. In vitro studies have shown that certain piperidine compounds exhibit cytotoxic effects on various cancer cell lines. For example, derivatives tested against MCF7 (breast cancer) and HCT116 (colon cancer) cells demonstrated sub-micromolar IC50 values, indicating potent antiproliferative activity .

Cell Line IC50 (µM) Reference
MCF7<0.3
HCT116<0.3
HepG-2<0.3

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that piperidine derivatives can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Interference with Cell Signaling Pathways : The compound may disrupt signaling pathways critical for cell survival and division in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives are known to induce oxidative stress in target cells, leading to apoptosis.

Case Studies

In a recent study published in MDPI, researchers synthesized various piperidine derivatives and evaluated their biological activities. The study found that modifications on the piperidine ring significantly influenced both antimicrobial and anticancer properties .

Another investigation focused on the structure-activity relationship (SAR) of similar compounds, revealing that the presence of halogen atoms enhanced antibacterial activity while maintaining low cytotoxicity towards normal cells .

Properties

Molecular Formula

C13H12BrNO3

Molecular Weight

310.14 g/mol

IUPAC Name

1-[2-(4-bromophenyl)-2-oxoethyl]piperidine-2,6-dione

InChI

InChI=1S/C13H12BrNO3/c14-10-6-4-9(5-7-10)11(16)8-15-12(17)2-1-3-13(15)18/h4-7H,1-3,8H2

InChI Key

YSXVNJZYIIMYAG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C(=O)C1)CC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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